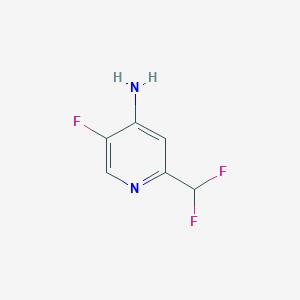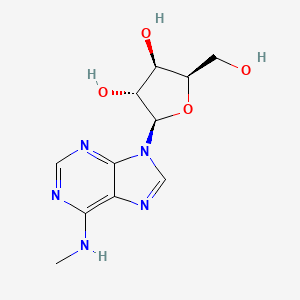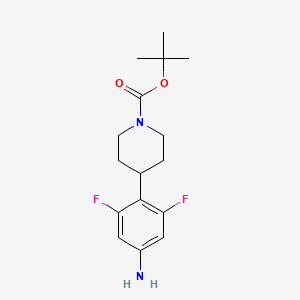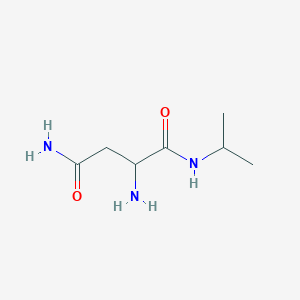
N~1~-isopropylaspartamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride
Industrial Production Methods
Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.
Biology: Employed in the study of biological systems and processes due to its unique properties.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.
Mechanism of Action
The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.
Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.
Uniqueness
N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-N-propan-2-ylbutanediamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
RIIIQWXLBGQIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
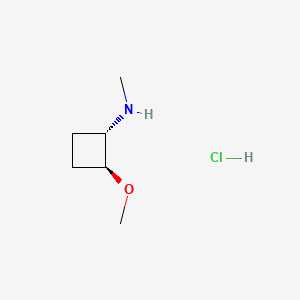
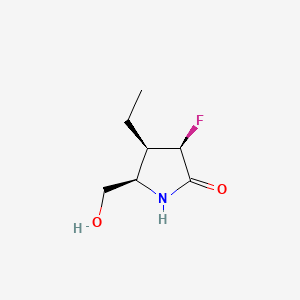
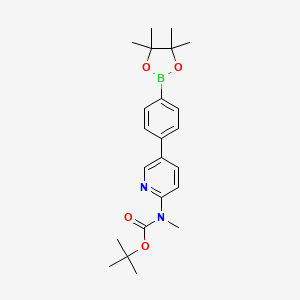

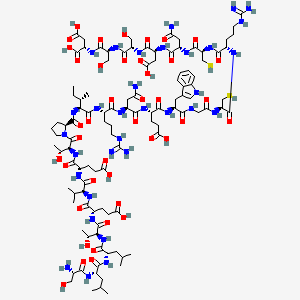
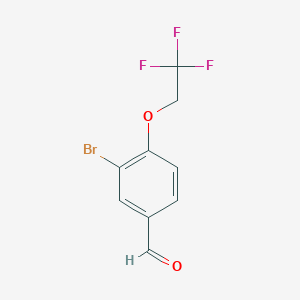
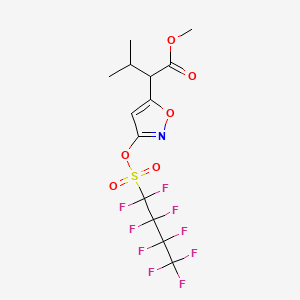
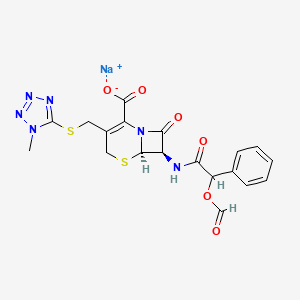
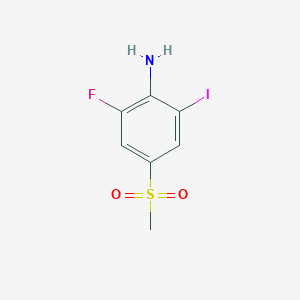
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
